Cas no 24964-07-6 (Benzo[b]naphtho[2,3-d]thiophene,8-methyl-)

Benzo[b]naphtho[2,3-d]thiophene,8-methyl- structure
24964-07-6 structure
Product Name:Benzo[b]naphtho[2,3-d]thiophene,8-methyl-
CAS No:24964-07-6
MF:C17H12S
MW:248.342183113098
CID:256907
PubChem ID:90668
Update Time:2025-04-19

Benzo[b]naphtho[2,3-d]thiophene,8-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]naphtho[2,3-d]thiophene,8-methyl-
    • 8-METHYLBENZO[B]NAPHTHO[2,3-D]THIOPHENE
    • 8-methylnaphtho[2,3-b][1]benzothiole
    • 8-Methylbenzo[b]naphtho[2,3-d]thiophene200µg
    • 8-Methylbenzo[b]naphtho[2,3-d]thiophenel
    • 8-Methylnaphtho[2,3-b][1]benzothiophene
    • Benzo[b]naphtho[2,3]thiophene, 8-methyl
    • DTXSID10179675
    • 24964-07-6
    • 8-methylbenzo[b]-naphtho[2,3-d]thiophene
    • 8-methylbenzo[b]naphtho-[2,3-d]thiophene
    • 8-methylbenzo[b]-naphtho-[2,3-d]thiophene
    • 8-Methylbenzo(b)naphtho(2,3-d)thiophene
    • Benzo(b)naphtho(2,3-d)thiophene, 8-methyl-
    • 8-methylnaphtho[2, 3-b][1]benzothiole
    • Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
    • SCHEMBL9778919
    • Inchi: 1S/C17H12S/c1-11-6-7-12-9-15-14-4-2-3-5-16(14)18-17(15)10-13(12)8-11/h2-10H,1H3
    • InChI Key: AHDCOIWBTWIVLJ-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C2C=C3C=CC(C)=CC3=CC1=2

Computed Properties

  • Exact Mass: 248.06600
  • Monoisotopic Mass: 248.065971
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 5.9

Experimental Properties

  • Density: 1.257
  • Boiling Point: 446.5°C at 760 mmHg
  • Flash Point: 168.8°C
  • Refractive Index: 1.781
  • PSA: 28.24000
  • LogP: 5.51610
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